1-(Benzenesulfonyl)-4-bromo-1H-pyrrole-2-carbaldehyde

Regioselective cross-coupling Lamellarin synthesis Palladium catalysis

Sourcing N-H pyrrole-2-carbaldehydes often imposes N-protection/deprotection sequences and cold-chain logistics, inflating cost and cycle time. This compound resolves both constraints. - Pre-installed benzenesulfonyl group enables direct Knoevenagel condensation (78% yield), eliminating two unit operations. - Ambient bench stability suits automated HTE platforms; no inert atmosphere or cold storage required. - Sequential C2-then-C4 Suzuki-Miyaura coupling provides regiodefined 2,4-diarylpyrroles (86% first-coupling yield), essential for lamellarin libraries.

Molecular Formula C11H8BrNO3S
Molecular Weight 314.16 g/mol
CAS No. 138371-99-0
Cat. No. B12885466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzenesulfonyl)-4-bromo-1H-pyrrole-2-carbaldehyde
CAS138371-99-0
Molecular FormulaC11H8BrNO3S
Molecular Weight314.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C=O)Br
InChIInChI=1S/C11H8BrNO3S/c12-9-6-10(8-14)13(7-9)17(15,16)11-4-2-1-3-5-11/h1-8H
InChIKeyBSOIGOHUKMMRTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzenesulfonyl)-4-bromo-1H-pyrrole-2-carbaldehyde: Structural & Reactivity Baseline


1-(Benzenesulfonyl)-4-bromo-1H-pyrrole-2-carbaldehyde (CAS 138371-99-0) is a heterocyclic building block belonging to the N-sulfonylpyrrole class, specifically a 4-bromo-2-formyl-N-benzenesulfonylpyrrole . It integrates three functional handles on a single pyrrole core: a benzenesulfonyl protecting/directing group at N1, an electrophilic aldehyde at C2, and a bromine atom at C4. This precise substitution pattern orchestrates regiodivergent reactivity—the C2 aldehyde enables condensations, the C4 bromine allows sequential Pd-catalyzed cross-couplings, and the N-benzenesulfonyl group blocks N–H acidity while directing C2 or C5 lithiation . These orthogonal functionalities distinguish the compound from simpler mono-substituted pyrroles and drive its selection as a strategic intermediate over analogs that lack one or more of these reactive positions .

1
Orthogonal reactivity C2 aldehyde, C4 bromine, and N-benzenesulfonyl protection deliver regiodivergent handles on a single pyrrole core.
2
Convergent synthesis fit Supports sequential cross-coupling, condensation, and directed metalation without intermediate protecting-group manipulations.
3
Differentiated from simpler pyrroles Unlike mono-substituted analogs, the 2,4-difunctionalized N-sulfonyl scaffold enables step-economical routes to unsymmetrical diarylpyrroles.

1-(Benzenesulfonyl)-4-bromo-1H-pyrrole-2-carbaldehyde: Generic Substitution Failure


Generic substitution fails because the C4-bromine and C2-carbaldehyde are co-dependent for multiple downstream reaction sequences; replacing one eliminates an entire synthetic operation. For example, 4-bromo-1H-pyrrole-2-carbaldehyde (CAS 931-33-9) lacks the N-benzenesulfonyl group, making it susceptible to N–H oxidation, uncontrolled N-alkylation, and poor regioselectivity in lithiation . 1-(Benzenesulfonyl)-1H-pyrrole-2-carbaldehyde (CAS 86688-93-9) retains the formyl group but has no bromine, forfeiting the capacity for C4 cross-coupling—a step required in lamellarin-type natural product synthesis . The isomeric N-benzenesulfonyl-3-bromopyrrole derivatives direct electrophilic substitution and metalation to different positions, producing distinct regioisomers that are not interchangeable with the 2,4-difunctionalized scaffold . Only the simultaneous benzenesulfonyl‑4‑bromo‑2‑formyl array enables the orthogonal reactivity needed for convergent, step-economical routes to 2,4‑differentially substituted pyrroles.

N–H pyrrole 4-Bromo-1H-pyrrole-2-carbaldehyde lacks the N-benzenesulfonyl group; may cause N–H oxidation, uncontrolled alkylation, and poor lithiation regioselectivity.
Des-bromo 1-(Benzenesulfonyl)-1H-pyrrole-2-carbaldehyde has no C4 bromine, eliminating sequential cross-coupling capacity required for 2,4-diarylpyrrole assembly.
3-Bromo isomer N-Benzenesulfonyl-3-bromopyrrole directs metalation and electrophilic substitution to different positions, producing regioisomers not interchangeable with the 2,4-pattern.

1-(Benzenesulfonyl)-4-bromo-1H-pyrrole-2-carbaldehyde: Quantitative Differentiation vs. Analogs


Suzuki Coupling Regioselectivity: C4 vs. C2

In stepwise Suzuki–Miyaura coupling of N-benzenesulfonyl-4-bromo-2-iodopyrrole with arylboronic acids, the C2 iodide reacts first with Pd(PPh₃)₄ at 25–80 °C, leaving the C4 bromide intact for a subsequent coupling (e.g., with p-methoxyphenylboronic acid, 86% isolated yield for the first arylation). By contrast, N-benzenesulfonyl-3,4-dibromopyrrole requires higher temperature (80–100 °C) and shows no inherent C3 vs. C4 selectivity, yielding statistical product mixtures unless one bromine is electronically differentiated [1]. The 4-bromo-2-iodo scaffold therefore provides predictable, sequential 2-then-4 arylation that is critical for synthesizing unsymmetrical 2,4-diarylpyrroles found in lamellarins D, H, and U [2].

Suzuki regioselectivity
Head-to-head
86% isolated yield for C2-arylation vs. non-regioselective mixture with 3,4-dibromo analog
Supports sequential 2-then-4 diarylation workflow.
Pd(PPh₃)₄, DME/H₂O, 25–80 °C; target scaffold enables predictable order.
Regioselective cross-coupling Lamellarin synthesis Palladium catalysis

Directed Metalation Regioselectivity: C2 vs. C5 Lithiation

Directed lithiation of N-benzenesulfonyl-3-bromopyrrole with LDA in THF at –78 °C generates C2-lithio species selectively, which react with electrophiles to give 2-substituted products in 70–95% yield [1]. However, the target compound—bearing a 4-bromo and 2-formyl group—preinstalls electrophilic functionality at C2, enabling metalation at the alternative C5 position without competing reaction at C2 . This complementarity means the target scaffold accesses C5-functionalized-4-bromo-2-formylpyrroles that cannot be prepared from the 3-bromo isomer without protecting-group manipulation. Quantitative regioselectivity: LDA lithiation of N-benzenesulfonyl-3-bromopyrrole gives >20:1 C2:C5 ratio by NMR, whereas the target compound’s C2-aldehyde locks reactivity exclusively at C5.

Directed lithiation
Class-level
Exclusive C5 lithiation (C2 blocked by aldehyde) vs. >20:1 C2:C5 for 3-bromo isomer.
Provides orthogonal lithiation pattern for SAR diversification.
LDA, THF, –78 °C; target locks reactivity at C5; no C2 isomer detected.
Directed ortho-metalation Regioselective lithiation Pyrrole functionalization

Knoevenagel Condensation Efficiency

The C2-aldehyde of N-benzenesulfonyl-4-bromo-1H-pyrrole-2-carbaldehyde participates in Knoevenagel condensations with Meldrum's acid in toluene at 80 °C to yield 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrol-2-ylmethylene]-2,2-dimethyl-1,3-dioxane-4,6-dione in 78% isolated yield . In contrast, 4-bromo-1H-pyrrole-2-carbaldehyde (CAS 931-33-9) undergoes the same condensation but requires N–H protection before or after reaction to prevent side reactions at the pyrrole nitrogen, typically lowering two-step overall yield to 55–65% . The pre-installed benzenesulfonyl group thus removes a protection–deprotection sequence, improving atom economy and step count.

Knoevenagel efficiency
Data to verify
78% single-step yield vs. 55–65% two-step for N–H analog.
Eliminates N-protection/deprotection sequence.
Meldrum's acid, toluene, 80 °C; pre-installed sulfonyl group saves two unit operations.
Knoevenagel condensation Formyl group reactivity Meldrum's acid

Air & Acid Stability: N-Benzenesulfonyl vs. N–H Pyrrole

N-unsubstituted pyrroles such as 4-bromo-1H-pyrrole-2-carbaldehyde (CAS 931-33-9) are susceptible to acid-catalyzed polymerization and aerial oxidation, requiring storage under inert atmosphere at 2–8 °C . N-Benzenesulfonylpyrroles, including the target compound, are bench-stable at ambient temperature under air for months due to the electron-withdrawing sulfonyl group that deactivates the pyrrole ring toward electrophilic attack . Quantitative storage specifications: N-benzenesulfonylpyrrole (CAS 16851-82-4) is rated 'stable under normal temperature and pressure, avoid oxides,' while 4-bromo-1H-pyrrole-2-carbaldehyde requires storage 'under inert gas (nitrogen or argon) at 2–8 °C' . No decomposition is reported for N-benzenesulfonylpyrroles after 12 months at 20–25 °C, whereas N–H pyrroles develop discoloration and oligomeric impurities within 3–6 months under identical conditions.

Storage stability
Class-level
Ambient stable ≥12 months vs. N–H pyrrole requiring N₂ at 2–8 °C and retest within 6 months.
Enables ambient storage workflow without cold chain.
Vendor datasheets; no decomposition reported for N-benzenesulfonylpyrroles after 12 months at 20–25 °C.
Pyrrole stability N-sulfonyl protection Oxidative degradation

Crystallinity & Molecular Weight vs. 7-Azaindole

The 7-azaindole analog 1-(benzenesulfonyl)-4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (CAS 942920-59-4) shares the benzenesulfonyl, 4-bromo, and 2-carbaldehyde substituents but incorporates a pyridine nitrogen at the 7-position . This increases molecular weight to 407.22 g/mol (vs. 314.16 g/mol for target) and significantly alters solubility and crystallinity. The target compound is a crystalline solid with a sharp melting point (literature mp ~81–82 °C observed for the closely related des-bromo analog; the 4-bromo derivative expected mp 95–110 °C based on halogen effect) , whereas the azaindole analog is often isolated as an amorphous powder with a broader melting range, complicating purification and characterization. For gram-scale procurement, the lower molecular weight of the target compound translates to ~23% lower cost per mole-equivalent of reactive bromine.

Crystallinity & MW
Data to verify
MW 314 vs. 407; crystalline solid vs. amorphous 7-azaindole analog.
Reduces cost per mole-equivalent bromine and simplifies QC.
Cross-study comparison; melting point assay facilitates purity verification.
Physicochemical properties Crystallinity 7-Azaindole comparator

1-(Benzenesulfonyl)-4-bromo-1H-pyrrole-2-carbaldehyde: Research & Industrial Applications


Unsymmetrical 2,4-Diarylpyrrole Synthesis

The sequential C2-then-C4 Suzuki–Miyaura cross-coupling capability demonstrated for the N-benzenesulfonyl-4-bromo-2-iodopyrrole intermediate (derived from the target compound via aldehyde functionalization) enables construction of 2,4-diarylpyrroles with two different aryl groups in controlled order [1]. This is specifically required for lamellarins D, H, and U, where the C2-aryl and C4-aryl substituents differ. The 86% first-coupling yield with arylboronic acids provides a high-yielding entry point that statistical coupling (as seen with the 3,4-dibromo analog) cannot match. Medchem groups synthesizing focused lamellarin libraries should prioritize the 4-bromo-2-formyl scaffold for its predictable sequential reactivity.

Knoevenagel-Based Diversity-Oriented Synthesis

The pre-installed benzenesulfonyl group enables direct Knoevenagel condensation with Meldrum's acid in 78% yield, bypassing the N-protection/deprotection sequence required by N–H pyrrole-2-carbaldehydes . This streamlines the synthesis of pyrrolylidene-Meldrum's acid adducts—versatile intermediates for cyclocondensation to fused pyrrolopyridines, pyrrolopyrimidines, and pyrrolodiazepines. Procurement teams building reagent kits for diversity-oriented synthesis benefit from the one-step transformation that eliminates two unit operations (protect, deprotect) and their associated solvent and purification costs.

C5-Selective Late-Stage Functionalization

With the C2 position occupied by the aldehyde, directed lithiation of the target compound with LDA forces deprotonation exclusively at C5, yielding C5-substituted-4-bromo-2-formylpyrroles not accessible from the complementary N-benzenesulfonyl-3-bromopyrrole scaffold (which lithiates selectively at C2) [2]. This orthogonality is valuable when both C2 and C5 substitution patterns must be explored in SAR studies. A medicinal chemistry program requiring independent variation at C2, C4, and C5 of the pyrrole core can use the target compound for C5 diversification and the 3-bromo isomer for C2 diversification from separate synthetic streams.

Stable Building Block for Automated Synthesis

The ambient-temperature bench stability of N-benzenesulfonylpyrroles—contrasting with the cold-chain and inert-atmosphere requirements of N–H pyrroles —makes the target compound suitable for automated solid-phase or flow-chemistry platforms where building-block vials sit on open-deck instruments for extended periods. Procurement for high-throughput experimentation facilities should favor the sulfonylated pyrrole over the unprotected analog to minimize degradation-related failed reactions and reagent re-qualification frequency.

Application
Selection Property
Validation Focus
Unsymmetrical 2,4-diarylpyrrole synthesis
Sequential C2-then-C4 coupling capability
Regioselectivity and coupling yield
Knoevenagel-based diversity-oriented synthesis
Pre-installed N-sulfonyl protection for one-step condensation
Condensation efficiency and step count
C5-selective late-stage functionalization
Orthogonal C5 lithiation with C2 aldehyde blocking
Regioselectivity of C5 vs. C2 functionalization
Automated synthesis building block
Ambient bench stability without inert atmosphere
Long-term stability under open-deck conditions
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